molecular formula C17H17FN4OS B2501284 N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421513-93-0

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2501284
CAS No.: 1421513-93-0
M. Wt: 344.41
InChI Key: HGQASDGTRISFOZ-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17FN4OS and its molecular weight is 344.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Researchers have focused on synthesizing and characterizing various compounds, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which involves bioisosteric replacements indicating a methodology that could be relevant to the synthesis of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These methods include chromatographic, spectroscopic, and mass spectrometric platforms for analytical characterization (McLaughlin et al., 2016).

Biological Activities and Applications

  • The synthesis and evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b] [1,3,4] thiadiazole derivatives were explored, showing that some compounds displayed appreciable antibacterial and antifungal activities. These findings suggest potential applications in developing antimicrobial agents, which might extend to derivatives like this compound (Chandrakantha et al., 2014).

Advanced Material Applications

  • Research on carbon dots with high fluorescence quantum yield has shown that specific organic fluorophores are the main ingredients and fluorescence origins in these materials, suggesting that derivatives like this compound might find applications in the development of fluorescent materials or probes in biological imaging and sensing applications (Shi et al., 2016).

Pharmacological Research

  • The in vitro metabolism and thermal stability investigation of synthetic cannabinoids, including pyrazole-containing compounds, shed light on the metabolic pathways and potential pharmacological implications of structurally related compounds like this compound, highlighting the importance of understanding metabolic profiles for drug development (Franz et al., 2017).

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c1-12-16(24-21-20-12)17(23)19-11-15(22-7-2-3-8-22)10-13-5-4-6-14(18)9-13/h2-9,15H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQASDGTRISFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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